4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine 4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 901667-91-2
VCID: VC6413051
InChI: InChI=1S/C20H20N4/c1-3-7-17(8-4-1)19-15-20(22-16-21-19)24-13-11-23(12-14-24)18-9-5-2-6-10-18/h1-10,15-16H,11-14H2
SMILES: C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)C4=CC=CC=C4
Molecular Formula: C20H20N4
Molecular Weight: 316.408

4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine

CAS No.: 901667-91-2

Cat. No.: VC6413051

Molecular Formula: C20H20N4

Molecular Weight: 316.408

* For research use only. Not for human or veterinary use.

4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine - 901667-91-2

Specification

CAS No. 901667-91-2
Molecular Formula C20H20N4
Molecular Weight 316.408
IUPAC Name 4-phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine
Standard InChI InChI=1S/C20H20N4/c1-3-7-17(8-4-1)19-15-20(22-16-21-19)24-13-11-23(12-14-24)18-9-5-2-6-10-18/h1-10,15-16H,11-14H2
Standard InChI Key QWLFVBRKXZVHSM-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)C4=CC=CC=C4

Introduction

Chemical Structure and Molecular Properties

The molecular architecture of 4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine features a pyrimidine ring substituted at the 4- and 6-positions with phenyl and phenylpiperazine groups, respectively. The phenylpiperazine moiety introduces a nitrogen-rich heterocycle, enhancing the compound’s potential for intermolecular interactions. Key molecular properties are summarized below:

PropertyValue
CAS No.901667-91-2
Molecular FormulaC20H20N4\text{C}_{20}\text{H}_{20}\text{N}_4
Molecular Weight316.408 g/mol
IUPAC Name4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine
Topological Polar Surface Area45.4 Ų (estimated)

The compound’s planar pyrimidine ring and flexible phenylpiperazine side chain enable diverse binding modes, a trait exploited in drug design for targeting enzymes or receptors. Spectroscopic analyses, including NMR and mass spectrometry, confirm the regioselective substitution pattern critical for its reactivity.

Comparative Analysis with Related Pyrimidine Derivatives

The substitution pattern critically influences bioactivity. For instance:

  • N-(4-ethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS No. 946349-24-2) shares the phenylpiperazine group but incorporates a pyrazolopyrimidine core, enhancing kinase affinity.

  • 4-[4-(4-Methylpiperazin-1-yl)phenyl]-6-arylpyrimidines exhibit superior antitrypanosomal activity compared to phenylpiperazine analogs, likely due to improved membrane permeability .

CompoundCore StructureKey SubstituentReported Activity
4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidinePyrimidinePhenylpiperazinePotential CNS modulation
Compound 32 (Taylor et al.)Pyrimidine4-MethylpiperazineEC50_{50} = 0.5 µM (T.b.r)
VC7409887Pyrazolopyrimidine4-EthoxyphenylKinase inhibition

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator